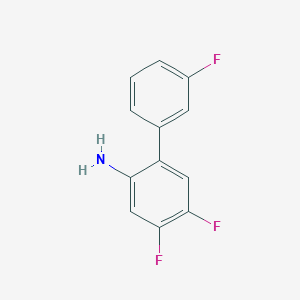
3-(4-Fluorophenyl)-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 5-position, along with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 4-fluorotoluene with chloroform and aluminum chloride to produce this compound.
Direct Oxidation: The compound can be synthesized by the direct oxidation of 3-(4-fluorophenyl)-5-methyltoluene using strong oxidizing agents like potassium permanganate or chromyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and nitric acid.
Reduction: Lithium aluminum hydride, borane, and hydrogen gas with a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 3-(4-fluorophenyl)-5-methylbenzyl alcohol or aldehyde.
Substitution: Halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(4-Fluorophenyl)-5-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or metabolic processes.
Comparación Con Compuestos Similares
3-(4-Fluorophenyl)-5-methylbenzoic acid is compared with similar compounds to highlight its uniqueness:
3-(4-Chlorophenyl)-5-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methoxyphenyl)-5-methylbenzoic acid: Similar structure but with a methoxy group instead of fluorine.
2-Phenylpropionic acid: A simpler structure without fluorine or methyl substitution.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-11(8-12(7-9)14(16)17)10-2-4-13(15)5-3-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLHDGQOLZDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837936.png)

![4,5-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B7837954.png)

